

Experimental Data for Various Tyrphostin Compounds

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Compound Focus: Tyrphostin A1

CAS No.: 2826-26-8

Cat. No.: S546119

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The table below summarizes the experimental findings for different tyrphostin compounds from the scientific literature. Please note that these are not direct comparisons for **Tyrphostin A1**, but for related molecules.

Compound	Experimental Model	Key Findings	Mechanism / Target Investigation
Tyrphostin AG538 [1]	Human & murine platelets; mouse thrombosis models	Inhibited platelet aggregation induced by multiple agonists (collagen, PAR agonists); attenuated arterial thrombosis without impairing hemostasis. [1]	Identified as an agonist of TREM2 receptor via molecular docking, surface plasmon resonance, and validation using TREM2-deficient platelets. [1]
Tyrosine Kinase Inhibitor (unspecified) [2]	HEK293T cells, mouse cardiomyocytes, perfused mouse heart	Increased KATP channel current amplitude; blunted ATP sensitivity of channels; exhibited cardioprotective effect in ischemic heart model. [2]	Identified Kir6.2 Y258 as phosphorylation site; EGFR kinase and PTP1B regulate channel phosphorylation; EGFR inhibitor protected heart via KATP channel activation. [2]

Compound	Experimental Model	Key Findings	Mechanism / Target Investigation
Tyrphostin A51 [3]	Human bone cells (mandible & vertebra-derived)	Inhibited basal & EGF-induced cell proliferation (^3H thymidine incorporation); increased alkaline phosphatase activity & collagen synthesis. [3]	Confirmed reduction of cellular tyrosyl phosphorylation levels via Western blot using anti-phosphotyrosine antibody. [3]
Genistein [3]	Human bone cells (mandible & vertebra-derived)	Stimulated basal cell proliferation; enhanced EGF-induced proliferation; increased alkaline phosphatase activity & collagen synthesis. [3]	Confirmed reduction of cellular tyrosyl phosphorylation levels via Western blot using anti-phosphotyrosine antibody. [3]

Detailed Experimental Protocols

Based on the search results, here are the methodologies used in the cited experiments.

- **Platelet Aggregation and ATP Release Assay** [1]
 - **Method:** Human platelet-rich plasma (PRP) was incubated with AG538 or vehicle control. Aggregation was induced by agonists like collagen, ADP, or thrombin and measured by transmittance turbidimetry. Dense granule ATP release was measured simultaneously using a luciferin-luciferase assay.
- **Whole-Cell and Inside-Out Patch-Clamp Recording** [2]
 - **Method:** For KATP channel studies, an Axopatch 200B amplifier with Digidata 1550B was used. For inside-out recordings, the cytosolic ATP concentration was controlled. The pipette solution contained potassium gluconate, and currents were analyzed with Clampfit software.
- **Cell Proliferation (^3H Thymidine Incorporation) and Differentiation Assays** [3]
 - **Method:** Human bone cells were treated with inhibitors. Proliferation was assessed by measuring ^3H thymidine incorporation into DNA. Differentiation was measured by analyzing alkaline phosphatase (ALP) specific activity and collagen synthesis.
- **Western Blot Analysis for Phosphotyrosine Levels** [3]
 - **Method:** Treated cells were lysed. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody. Detection was performed using an enhanced chemiluminescence (ECL) assay to confirm PTK inhibition.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a common signaling pathway and validation workflow for protein tyrosine kinase (PTK) inhibitors like the tyrphostins, based on the mechanisms studied in the provided research [4] [2] [3].

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References

1. Tyrphostin AG538 inhibits platelet activation and ... [sciencedirect.com]
2. Tyrosine phosphorylation of Kir6.2 subunit negatively ... [pmc.ncbi.nlm.nih.gov]
3. Differential effects of two protein tyrosine kinase inhibitors ... [pubmed.ncbi.nlm.nih.gov]
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